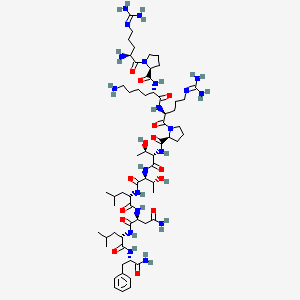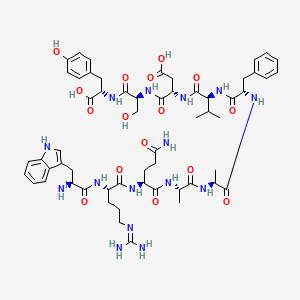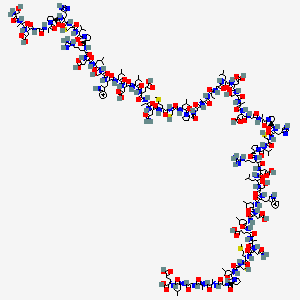
2070009-61-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Gly-Gly-Arg-AMC (acetate) is a compound with the molecular formula C30H37N7O9 and a molecular weight of 639.67 . It is a thrombin-specific fluorogenic substrate used for testing thrombin generation in platelet-rich plasma (PRP) and platelet-poor plasma (PPP) .
Molecular Structure Analysis
The molecular structure of Z-Gly-Gly-Arg-AMC (acetate) consists of 30 carbon atoms, 37 hydrogen atoms, 7 nitrogen atoms, and 9 oxygen atoms . The exact structural layout can be found in the MOL file associated with its CAS number .Physical And Chemical Properties Analysis
Z-Gly-Gly-Arg-AMC (acetate) has a molecular weight of 639.66 and a molecular formula of C30H37N7O9 . It is soluble in water . The compound should be stored at -80°C for 2 years or at -20°C for 1 year .科学的研究の応用
Magnetic Iron Oxide Nanoparticles
Magnetic iron oxide nanoparticles have diverse applications in scientific research. Their synthesis, stabilization, vectorization, and physicochemical characterizations are fundamental for their use in various biological applications. These nanoparticles are crucial in advancing MRI technology, cellular labeling, and molecular imaging, showcasing their versatility in scientific endeavors (Laurent et al., 2008).
CRISPR-Cas9 in Genome Engineering
The CRISPR-Cas9 system, a revolutionary genome engineering technology, allows for precise and efficient editing of mammalian genomes. Its applications extend beyond basic biology into biotechnology and medicine, empowering researchers to understand genome function and link genetic variations to biological phenotypes (Hsu, Lander, & Zhang, 2014).
Advancements in Genomic Engineering
The application of CRISPR-Cas9 technology in human genome manipulation has opened up possibilities for curing genetic diseases and reshaping nonhuman genomes for environmental and societal benefits. This framework for genomic engineering is crucial for ensuring safe and ethical applications in the future (Baltimore et al., 2015).
CRISPR Technologies Beyond Genome Editing
CRISPR technologies, including the CRISPR-Cas9 system, have broadened their applications beyond genome editing. They now play a significant role in transcription control, epigenome modification, genome-wide screenings, and chromosome imaging. These technologies are also being applied in treatments for genetic disorders, cancer therapies, and advancements in agriculture and antimicrobials (Barrangou & Doudna, 2016).
Nanoscience and Nanotechnology in Europe
Nanoscience and nanotechnology research in Europe is making significant strides, particularly in information technology, sensors, and new materials. This multidisciplinary effort encompasses physics, electrical engineering, materials science, chemistry, and biology, demonstrating the vast potential of nanotechnology in scientific progress (Tolles, 1996).
Theoretical Studies in Nonlinear Optics
Theoretical studies in nonlinear optics, specifically in Stimulated Raman Amplification, have contributed to understanding light amplification and propagation. These studies are essential in developing scientific applications in optics and photonics, showcasing the integration of theoretical and experimental research in advancing scientific knowledge (Menyuk & Hilfer, 1988).
作用機序
特性
CAS番号 |
2070009-61-7 |
|---|---|
分子式 |
C₃₀H₃₇N₇O₉ |
分子量 |
639.66 |
配列 |
One Letter Code: ZGGR-AMC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)







